Ianthellamide A

Vue d'ensemble

Description

Applications De Recherche Scientifique

Ianthellamide A, derived from the marine sponge Ianthella quadrangulata, has been identified as a selective inhibitor of kynurenine 3-hydroxylase. This property suggests its potential as a neuroprotective agent in treating neurodegenerative disorders (Feng, Bowden, & Kapoor, 2012).

Research on Ianthella basta, another marine sponge species, has led to the discovery of compounds like hemibastadins and hemibastadinols. These compounds are significant due to their antimicrobial activities and their biosynthetic links to a group of compounds known as bastadins (Pettit et al., 1996).

A study on a southern Australian marine sponge, Ianthella sp., uncovered a new class of marine alkaloid, dictyodendrins F–J, which showed significant BACE inhibitory activity. This discovery is notable for its implications in Alzheimer’s disease research (Zhang et al., 2012).

The study of Ianthella sp. also led to the identification of novel compounds like ianthesines, which exhibited Na,K-ATPase inhibitory activity. This highlights their potential application in diseases involving sodium and potassium imbalances (Okamoto et al., 2000).

Additionally, compounds derived from Ianthella cf. flabelliformis have been found to modulate glycine-gated chloride channel receptors. This suggests their potential utility in treating movement disorders such as spasticity and hyperekplexia (Balansa et al., 2013).

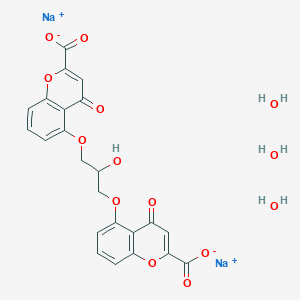

Iantheran A, a compound from Ianthella sp., has been identified as a Na,K-ATPase inhibitor. Its unique dimeric polybrominated benzofuran structure may offer insights into new drug development for conditions influenced by Na,K-ATPase activity (Okamoto et al., 1999).

Orientations Futures

The future directions for research on Ianthellamide A could involve further investigation into its selective inhibition of kynurenine 3-hydroxylase and its potential as a neuroprotective agent in the treatment of neurodegenerative disorders . Additionally, more research could be done to understand its synthesis, molecular structure, chemical reactions, physical and chemical properties, and safety and hazards.

Propriétés

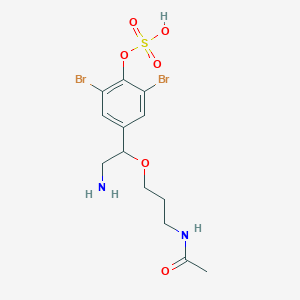

IUPAC Name |

[4-[1-(3-acetamidopropoxy)-2-aminoethyl]-2,6-dibromophenyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Br2N2O6S/c1-8(18)17-3-2-4-22-12(7-16)9-5-10(14)13(11(15)6-9)23-24(19,20)21/h5-6,12H,2-4,7,16H2,1H3,(H,17,18)(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKTVGRPGJKVIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCOC(CN)C1=CC(=C(C(=C1)Br)OS(=O)(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Br2N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ianthellamide A | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[4-(dimethylamino)-1-naphthalenyl]methylidene]-1H-indol-2-one](/img/structure/B560416.png)

![4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine](/img/structure/B560423.png)